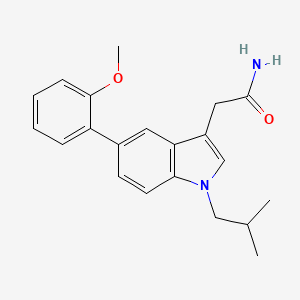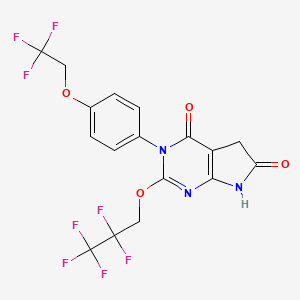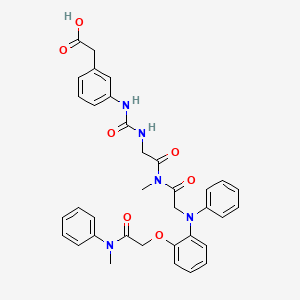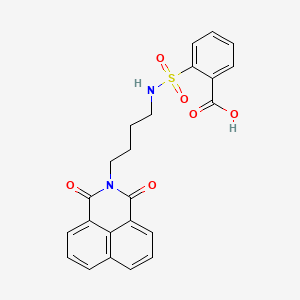
Dbibb
概要
科学的研究の応用
DBIBB has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Investigated for its potential to treat acute radiation syndrome and other conditions related to radiation exposure.
Industry: Utilized in the development of new pharmaceuticals and as a component in various chemical formulations
作用機序
DBIBBは、リゾホスファチジン酸タイプ2Gタンパク質共役受容体の非脂質アゴニストとして作用することにより、その効果を発揮します。この相互作用は、細胞生存、増殖、およびアポトーシスの減少を促進する特定のシグナル伝達経路の活性化につながります。 分子標的は、これらの経路に関与するさまざまなタンパク質や酵素を含み、その治療の可能性に貢献しています .
類似の化合物との比較
類似の化合物
リゾホスファチジン酸: Gタンパク質共役受容体とも相互作用しますが、異なる生物学的効果を持つ脂質シグナル分子です。
BMS-986278: 異なる薬理学的特性を持つ、リゾホスファチジン酸受容体の別のアゴニスト。
Ki16425: リゾホスファチジン酸受容体のアンタゴニストであり、さまざまな生物学的プロセスにおける受容体の役割を研究するために使用されます。
This compoundの独自性
This compoundは、非脂質構造が特徴で、典型的な脂質関連の副作用なしにリゾホスファチジン酸受容体と相互作用することができます。 これは、特に放射線誘発損傷の文脈における研究および潜在的な治療用途における貴重なツールとなっています .
生化学分析
Biochemical Properties
DBIBB plays a significant role in biochemical reactions as it interacts with various enzymes, proteins, and other biomolecules. It acts as a lipid agonist of lysophospholipid acid receptor 2 . The nature of these interactions involves the binding of this compound to the LPA2 receptor, which triggers a cascade of biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound mitigates the gastrointestinal radiation syndrome, increases intestinal crypt survival and enterocyte proliferation, and reduces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a specific nonlipid agonist of the LPA2 receptor, this compound exerts its effects at the molecular level .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . The effects of this compound on its localization or accumulation are currently being studied .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
DBIBBの合成は複数のステップを伴い、通常は重要な中間体の調製から始まります。このプロセスには、その生物活性に必要な特定の結合と官能基の形成が含まれます。合成に使用される一般的な試薬には、化合物の正しい形成を確実にするために、さまざまな有機溶媒、触媒、保護基が含まれます。
工業生産方法
This compoundの工業生産には、大規模な有機合成技術が使用され、高純度と一貫性を確保するために、自動化された反応器と厳しい品質管理対策が用いられます。このプロセスは、収率と効率を最適化するために設計されており、多くの場合、連続フロー化学とクロマトグラフィーなどの高度な精製方法が用いられます。
化学反応の分析
反応の種類
DBIBBは、次のを含むいくつかのタイプの化学反応を起こします。
酸化: 酸素の添加または水素の除去を伴い、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。
還元: 水素の添加または酸素の除去を伴い、通常は水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 特定の条件下で、求核剤または求電子剤を使用して、ある官能基を別の官能基に置き換えます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
溶媒: ジメチルスルホキシド、アセトニトリル、メタノール。
触媒: 炭素担持パラジウム、酸化白金。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸またはケトンを生じる可能性があり、還元はアルコールまたはアミンを生じる可能性があります。
科学研究への応用
This compoundは、次のものを含む、科学研究において幅広い用途があります。
化学: 有機合成における中間体として、およびさまざまな化学反応における試薬として使用されます。
生物学: アポトーシスや細胞増殖を含む細胞プロセスへの影響が研究されています。
医学: 急性放射線症候群や放射線被ばく関連の他の状態を治療する可能性について調査されています。
類似化合物との比較
Similar Compounds
Lysophosphatidic Acid: A lipid signaling molecule that also interacts with G-protein-coupled receptors but has different biological effects.
BMS-986278: Another agonist of the lysophosphatidic acid receptor with distinct pharmacological properties.
Ki16425: An antagonist of the lysophosphatidic acid receptor, used to study the receptor’s role in various biological processes.
Uniqueness of DBIBB
This compound is unique in its non-lipid structure, which allows it to interact with the lysophosphatidic acid receptor without the typical lipid-related side effects. This makes it a valuable tool in research and potential therapeutic applications, particularly in the context of radiation-induced damage .
特性
IUPAC Name |
2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S/c26-21-17-10-5-7-15-8-6-11-18(20(15)17)22(27)25(21)14-4-3-13-24-32(30,31)19-12-2-1-9-16(19)23(28)29/h1-2,5-12,24H,3-4,13-14H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLJNARIJSROOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)NCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Q1: What is the mechanism of action of DBIBB?
A: this compound exerts its effects by selectively binding to and activating LPA2, a G protein-coupled receptor. This activation triggers downstream signaling pathways, leading to various cellular responses. For example, in the context of radiation injury, this compound has been shown to enhance DNA repair mechanisms, reduce apoptosis, and promote cell survival.
Q2: What are the potential therapeutic applications of this compound?
A: Research suggests that this compound holds promise in mitigating both gastrointestinal and hematopoietic acute radiation syndromes. Studies show it can protect intestinal crypt cells, enhance the survival of hematopoietic progenitors, and improve overall survival in irradiated mice. Additionally, this compound has demonstrated efficacy in reducing allergic airway inflammation in a mouse model of asthma, suggesting its potential in treating inflammatory lung diseases.
Q3: How does this compound impact endothelial barrier function, and what is the significance of this effect in septic acute lung injury?
A: this compound has been shown to protect against vascular endothelial permeability, a hallmark of septic acute lung injury. This protective effect is mediated through the activation of the LPA-LPA2 signaling pathway, specifically involving PLC-PKC-FAK signaling. By enhancing the expression of tight junction proteins like ZO-1 and claudin-5, as well as adherens junction protein VE-cadherin, this compound helps maintain endothelial barrier integrity. This mechanism suggests a potential therapeutic strategy for mitigating lung injury in sepsis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)
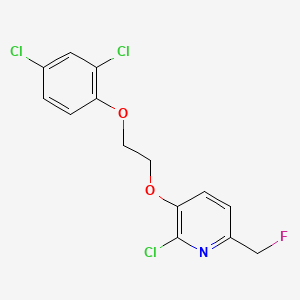

![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)

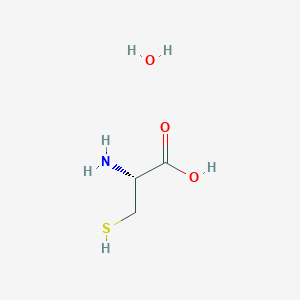
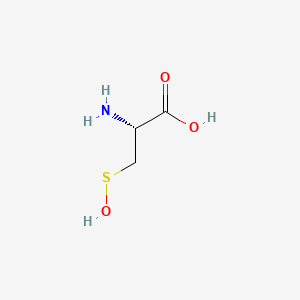

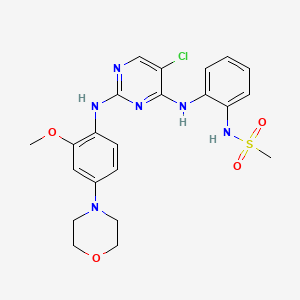
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)
